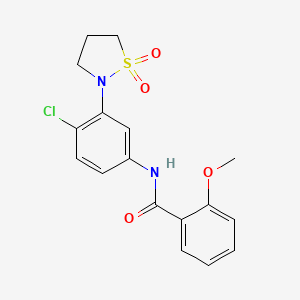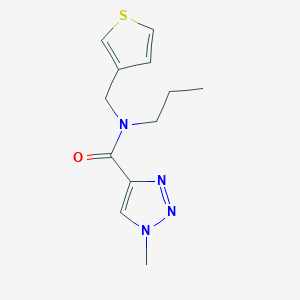
1-methyl-N-propyl-N-(thiophen-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "1-methyl-N-propyl-N-(thiophen-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide" often involves multistep reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of some new (S)-1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides demonstrates the complexity and precision required in synthesizing such molecules. These processes are characterized by their use of NMR, IR, MS spectra, CHN analyses, and x-ray diffraction crystallography to confirm molecular structures (Shen et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied through techniques such as X-ray diffraction, revealing detailed insights into their conformation and crystal packing. For example, the crystal structure determination of 4-amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one monohydrate showcases the non-planarity of the compound and the significant dihedral angle between the thiophene and 1,2,4-triazole rings, highlighting the intricate molecular geometry typical of such compounds (Ünver & Tanak, 2018).
Chemical Reactions and Properties
Chemical reactions involving 1-methyl-N-propyl-N-(thiophen-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide derivatives are notable for their diversity and the range of potential products. These reactions can include nucleophilic substitutions, electrophilic additions, and various ring-closure mechanisms, leading to a wide array of heterocyclic compounds with potential biological activities. The specific chemical behaviors and reactivity patterns of these compounds are crucial for their applications in medicinal chemistry and other fields (Biagi et al., 1996).
Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity and Theoretical Calculations
Derivatives of 1,2,4-triazole, such as those studied by Süleymanoğlu et al. (2017) and related compounds, have been investigated for their antileishmanial activity. Through theoretical calculations using the Density Functional Theory (DFT) method, insights into the structural and spectroscopic parameters of these compounds were gained. The antileishmanial activity was assessed against Leishmania infantum promastigots, indicating the potential of these compounds in developing antiparasitic therapies (Süleymanoğlu et al., 2017).
Synthesis and Chemical Properties
Further research into the synthesis and chemical properties of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids and their salts has been conducted. These studies aim to create novel native drugs by utilizing derivatives of 1,2,4-triazole. The comprehensive synthesis and characterization of these compounds provide a foundation for the development of new pharmaceuticals with improved efficacy and safety profiles (Safonov, Panasenko, & Knysh, 2017).
Biological Activity Evaluation
The exploration of 1,2,4-triazole derivatives for their biological activities encompasses a wide range of potential applications. For example, compounds incorporating the 1,2,4-triazole moiety have been synthesized and evaluated for their anticancer, antimicrobial, and anticonvulsant properties. This includes the investigation of these compounds' mechanisms of action, their efficacy against specific pathogens or cancer cells, and their safety profiles (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Eigenschaften
IUPAC Name |
1-methyl-N-propyl-N-(thiophen-3-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-3-5-16(7-10-4-6-18-9-10)12(17)11-8-15(2)14-13-11/h4,6,8-9H,3,5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDAZXHCGUIDGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)C2=CN(N=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-propyl-N-(thiophen-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

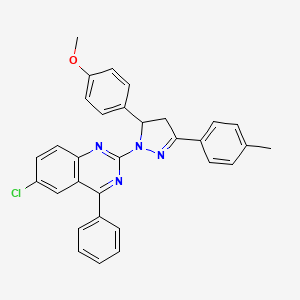

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2495547.png)

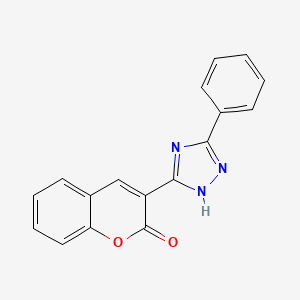

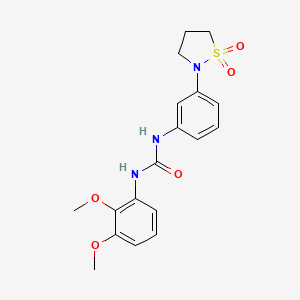
![5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole](/img/structure/B2495555.png)
![(E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one oxalate](/img/structure/B2495556.png)
![N1-(3-methoxybenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2495557.png)
![5-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyridine-3-carboxamide](/img/structure/B2495558.png)


